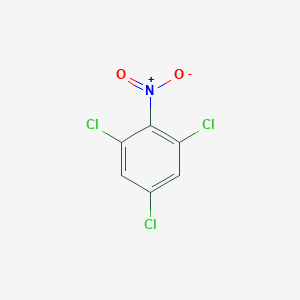

2,4,6-Trichloronitrobenzene

説明

Significance and Research Context of 2,4,6-Trichloronitrobenzene

This compound, a halogenated nitroaromatic compound, holds a significant position in academic and industrial chemical research. Its primary role is that of a versatile intermediate in the synthesis of a variety of other chemicals. ontosight.aimyskinrecipes.com The presence of three chlorine atoms and a nitro group on the benzene (B151609) ring makes it a potent electrophile, facilitating various nucleophilic substitution reactions. cymitquimica.com This reactivity is harnessed in the production of dyes, pharmaceuticals, and agrochemicals, such as herbicides and fungicides. myskinrecipes.comcymitquimica.com In the realm of organic synthesis, it serves as a valuable reagent for introducing both nitro and chloro groups into aromatic compounds. myskinrecipes.com Furthermore, this compound is a key starting material for the synthesis of the high explosive, 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). google.com Its utility also extends to the manufacturing of rubber chemicals. myskinrecipes.com

Historical Perspectives in Chemical Research on Chloronitrobenzenes

The study of chloronitrobenzenes is rooted in the broader history of aromatic chemistry. The nitration of chlorobenzene (B131634), a common industrial process, yields a mixture of isomers, primarily the 2- and 4-nitro derivatives. wikipedia.orgwikipedia.org Historically, the synthesis of specific chloronitrobenzene isomers has been a subject of investigation. For instance, m-chloronitrobenzene can be prepared through the chlorination of nitrobenzene (B124822) using various catalysts or via the diazotization of m-nitroaniline. orgsyn.org The development of methods to separate these isomers, such as fractional crystallization and distillation, has been crucial for their use as specific chemical intermediates. nih.gov Early research also focused on the reactivity of these compounds, noting the increased lability of the chloride substituent in the presence of an electron-withdrawing nitro group, which allows for nucleophilic aromatic substitution. wikipedia.org

Contemporary Research Challenges and Opportunities for this compound

Current research on this compound and related compounds continues to explore their synthetic applications and environmental implications. One of the challenges lies in developing more efficient and environmentally benign synthetic routes. For example, a one-pot process for preparing this compound from aniline (B41778) has been developed to improve efficiency and reduce the need for isolating intermediate products. google.com

A significant area of contemporary research involves understanding the chemical's interaction with biological systems and its environmental fate. Studies have investigated its potential for skin sensitization, where it is used as a model chemical to understand the mechanisms of allergic contact dermatitis. acs.orgfrontiersin.org Research has also focused on its biotransformation and cytotoxicity, exploring how different isomers are metabolized and the role of various enzymes in their potential toxicity. mdpi.com These studies are crucial for assessing the environmental and health impacts of chloronitrobenzenes. ontosight.ai The persistence of these compounds in the environment and their potential to bioaccumulate are areas of ongoing concern and research. ontosight.ai

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₆H₂Cl₃NO₂. cymitquimica.com It typically presents as a pale yellow crystalline solid or as needles in alcohol. ontosight.ainih.gov The presence of three electron-withdrawing chlorine atoms and a nitro group on the benzene ring significantly influences its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₂ | cymitquimica.comnih.gov |

| Molar Mass | 226.44 g/mol | myskinrecipes.com |

| Appearance | Pale yellow crystalline solid | ontosight.aicymitquimica.com |

| Melting Point | 70-72 °C or 126-128°C | ontosight.aimyskinrecipes.com |

| Boiling Point | 303.2 °C | myskinrecipes.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide. | ontosight.ai |

| IUPAC Name | 1,3,5-trichloro-2-nitrobenzene | nih.gov |

Note: Discrepancies in melting point values may be due to different experimental conditions or sample purities.

The compound's structure has been characterized using X-ray diffraction analysis, revealing a monoclinic crystal system. researchgate.net Its reactivity as a potent electrophile is a key chemical property, driven by the electron-withdrawing effects of the chlorine and nitro groups, which facilitates nucleophilic substitution reactions. cymitquimica.com

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various laboratory and industrial methods.

One patented method describes a "one-pot" process starting from aniline. google.com This process involves the following steps:

Aniline in glacial acetic acid is treated with gaseous hydrogen chloride to form aniline hydrochloride. google.com

The aniline hydrochloride is then chlorinated using chlorine gas in the presence of a catalyst like aluminum chloride or ferric chloride to produce 2,4,6-trichloroaniline (B165571) hydrochloride. google.com

Sulfuric acid is added to dehydrochlorinate the 2,4,6-trichloroaniline hydrochloride. google.com

The solution is heated under reduced pressure to remove dissolved gases. google.com

A two-step oxidation is performed, first with hydrogen peroxide to form 2,4,6-trichloronitrosobenzene, followed by the addition of nitric acid and heating. google.com

The final product, this compound, precipitates and is collected by filtration. google.com

This method is noted for its efficiency as it does not require the isolation of intermediate products. google.com

Another synthetic approach involves the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene (B151690). However, the direct nitration of 1,3,5-trichlorobenzene is also a plausible route, analogous to the industrial synthesis of other chloronitrobenzenes where chlorobenzene is nitrated with a mixture of nitric and sulfuric acids. wikipedia.orgwikipedia.org

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dominated by the electrophilic nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms and the powerful electron-withdrawing nitro group activate the ring towards attack by nucleophiles.

One of the key reactions of this compound is its use as a precursor in the synthesis of other complex molecules. For instance, it is a starting material for the preparation of the insensitive high explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). google.com This transformation would involve the substitution of the chlorine atoms with amino groups and further nitration.

In a documented synthetic procedure, this compound reacts with 3,5-dichloroaniline (B42879) in the presence of potassium tert-butoxide (KOtBu) in acetonitrile (B52724) under reflux conditions to yield 3,5-dichloro-N-(3,5-dichlorophenyl)-2-nitroaniline. nih.gov This reaction is a clear example of nucleophilic aromatic substitution where the amine acts as the nucleophile, displacing one of the chlorine atoms on the this compound ring.

Research has also explored the reactivity of this compound in the context of skin sensitization. acs.org In these studies, the compound's ability to react with nucleophilic amino acid residues in proteins, such as cysteine, is investigated. acs.org The rate of these reactions is a key factor in determining the sensitizing potential of the chemical. acs.org

Analytical Techniques

A variety of analytical techniques are employed for the detection and quantification of this compound in different matrices.

Chromatographic Methods:

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. It can be used to separate it from other chloronitrobenzene isomers and related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound, particularly for non-volatile samples or when derivatization for GC is not desirable.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the nitro group (NO₂) and the carbon-chlorine (C-Cl) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for the quantification of this compound, with studies having surveyed and qualified internal standards for this purpose. The ¹H NMR spectrum would show signals corresponding to the aromatic protons.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural elucidation. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides a highly sensitive and specific analytical method.

X-ray Diffraction Analysis: This technique has been used to determine the single-crystal structure of this compound, providing precise information about its three-dimensional arrangement in the solid state. researchgate.net

Environmental Fate and Degradation

The environmental fate of this compound is a subject of research due to its potential for persistence and bioaccumulation. ontosight.ai

Biodegradation: Studies on the biodegradation of chloronitrobenzenes suggest that they are generally not readily biodegradable. who.int However, adapted microorganisms may be capable of degrading these compounds. Research on the comparative nephrotoxic potential of different trichloronitrobenzene isomers, including the 2,4,6- isomer, has shown that biotransformation plays a role in their cytotoxicity. mdpi.com The nitroreduction-amino oxidation pathway has been suggested as a mechanism for the production of toxic metabolites. mdpi.com

Abiotic Degradation: Information on the abiotic degradation of this compound is limited in the provided search results. However, like other aromatic compounds, it may be susceptible to photodegradation in the presence of sunlight. The strong carbon-chlorine bonds and the stability of the aromatic ring suggest that it may be resistant to hydrolysis under normal environmental conditions.

The presence of chloronitrobenzenes has been detected in wastewater effluents from manufacturing plants and in groundwater, indicating their potential to contaminate water sources. nih.gov The low water solubility and solubility in organic solvents suggest that if released into the environment, this compound may partition to soil, sediment, and biota. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3,5-trichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBJDOTVYMITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026204 | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

18708-70-8 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18708-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00KP6CT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

160 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Trichloronitrobenzene

Established Synthetic Routes for 2,4,6-Trichloronitrobenzene

The preparation of this compound can be approached from different starting materials, each with its own set of reaction conditions and yields. The choice of synthetic route often depends on the availability of precursors and the desired purity of the final product.

The direct nitration of trichlorobenzene isomers serves as a potential route to this compound. The reactivity and orientation of the incoming nitro group are governed by the substitution pattern of the chlorine atoms on the benzene (B151609) ring. Due to the electron-withdrawing and ortho-, para-directing nature of the chloro substituents, the choice of trichlorobenzene isomer is critical. The symmetrical 1,3,5-trichlorobenzene (B151690) is the logical precursor for the synthesis of this compound.

The nitration of 1,3,5-trichlorobenzene to introduce a single nitro group to yield this compound is the first step in the synthesis of more highly nitrated compounds like 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). nih.gov While the primary focus of some studies is the production of TCTNB, the initial nitration step is relevant. nih.gov The introduction of the first nitro group onto the 1,3,5-trichlorobenzene ring is a key transformation in this synthetic sequence. nih.gov

Further nitration of other trichlorobenzene isomers, such as 1,2,3-trichlorobenzene (B84244) and 1,2,4-trichlorobenzene (B33124), has also been investigated. For instance, the nitration of 1,2,3-trichlorobenzene in a mixture of nitric acid and sulfuric acid has been optimized to produce 4,6-dinitro-1,2,3-trichlorobenzene. cdnsciencepub.com While this does not directly yield the target compound, it provides insight into the conditions required for nitrating trichlorinated benzene rings. The reaction of 1,2,3-trichlorobenzene with a nitrating agent, typically nitric acid, is the initial step in a multi-step synthesis of other fluorinated and nitrated benzene derivatives. googleapis.com

Photochemical methods have also been explored, where the irradiation of trichlorobenzene isomers in the presence of nitrite (B80452) ions can lead to the formation of trichloronitrobenzene isomers as primary photoproducts. eaht.org For example, the irradiation of 1,3,5-trichlorobenzene in a nitrite solution can produce this compound. eaht.org

Table 1: Illustrative Conditions for Nitration of Trichlorobenzene Isomers

| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Reference |

| 1,3,5-Trichlorobenzene | Nitric Acid/Oleum (B3057394) | Elevated Temperatures | This compound (as intermediate) | nih.gov |

| 1,2,3-Trichlorobenzene | 65% Nitric Acid / 98% Sulfuric Acid | 65°C, 4.5 h | 4,6-Dinitro-1,2,3-trichlorobenzene | cdnsciencepub.com |

| 1,3,5-Trichlorobenzene | Sodium Nitrite (aqueous solution) | Photolysis (Irradiation) | This compound | eaht.org |

Synthesis via Aniline (B41778) Precursors

An alternative and well-documented pathway to this compound involves the use of aniline as the starting material. This route typically involves the chlorination of the aniline ring followed by the conversion of the amino group to a nitro group.

The synthesis of 2,4,6-trichloroaniline (B165571) is a key step in this pathway. Due to the activating nature of the amino group, the chlorination of aniline readily proceeds to give the 2,4,6-trichloro-substituted product. google.com This intermediate, 2,4,6-trichloroaniline, can then be converted to this compound.

The process involves the oxidation of the amino group of 2,4,6-trichloroaniline to a nitro group. This transformation can be achieved using appropriate oxidizing agents.

A notable advancement in the synthesis of this compound from aniline is the development of a one-pot process where the intermediate products are not isolated. google.com This method offers advantages in terms of efficiency and economy. google.com

In a typical one-pot procedure, a solution of aniline in glacial acetic acid is first treated with gaseous hydrogen chloride to form aniline hydrochloride. google.com This is followed by chlorination with chlorine gas in the presence of a catalyst, such as aluminum chloride or ferric chloride, to yield 2,4,6-trichloroaniline hydrochloride. google.com Sulfuric acid is then added to dehydrochlorinate the intermediate, and the solution is heated to remove dissolved gases. google.com The subsequent oxidation of the 2,4,6-trichloroaniline is carried out in two steps, first with hydrogen peroxide, which leads to the formation of 2,4,6-trichloronitrosobenzene, and then with nitric acid at an elevated temperature to yield the final product, this compound, which precipitates from the solution upon cooling. google.com

Table 2: Key Steps in the One-Pot Synthesis of this compound from Aniline

| Step | Reagents | Intermediate/Product | Reference |

| 1 | Aniline, Glacial Acetic Acid, Hydrogen Chloride | Aniline Hydrochloride | google.com |

| 2 | Chlorine Gas, Catalyst (e.g., AlCl₃) | 2,4,6-Trichloroaniline Hydrochloride | google.com |

| 3 | Sulfuric Acid | 2,4,6-Trichloroaniline | google.com |

| 4 | Hydrogen Peroxide | 2,4,6-Trichloronitrosobenzene | google.com |

| 5 | Nitric Acid | This compound | google.com |

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms, including the kinetics and thermodynamics, is crucial for optimizing the synthesis of this compound.

The kinetics of the nitration of aromatic compounds are influenced by the substrate's reactivity and the reaction conditions. For the nitration of 1,3,5-trichlorobenzene, the introduction of the first two nitro groups has been reported to have a limiting specific production rate of 5.4 kg/l/hr at 130°C in the presence of oleum and nitric acid. rsc.org

Thermochemical data for this compound have been determined experimentally. The standard molar enthalpy of formation in the crystalline state at 298.15 K has been derived from combustion calorimetry. researchgate.net Additionally, the standard molar enthalpy of sublimation has been determined using the Knudsen mass-loss effusion method. researchgate.net These values are essential for understanding the energetic landscape of the synthesis and the stability of the compound.

Table 3: Experimental Thermochemical Data for this compound at T = 298.15 K

| Thermodynamic Parameter | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (crystalline) | -68.4 ± 4.0 kJ·mol⁻¹ | Rotating-bomb combustion calorimetry | researchgate.net |

| Standard Molar Enthalpy of Sublimation | 94.3 ± 1.1 kJ·mol⁻¹ | Knudsen mass-loss effusion | researchgate.net |

The mechanism of the one-pot synthesis from aniline involves a series of distinct reaction steps. The initial chlorination of aniline is an electrophilic aromatic substitution, where the amino group directs the incoming chlorine atoms to the ortho and para positions. The subsequent conversion of the amino group to a nitro group proceeds through an oxidation mechanism, with the formation of a nitroso intermediate. google.com The reaction of 2,4,6-trichloroaniline with hydrogen peroxide forms 2,4,6-trichloronitrosobenzene, which is then further oxidized to this compound by nitric acid. google.com

Influence of Catalysts and Reagents on Reaction Pathways

The synthesis of this compound is significantly influenced by the choice of catalysts and reagents, which dictate the reaction pathways, efficiency, and the purity of the final product. One notable method involves a one-pot process starting from aniline, where the catalysts and reagents are critical at each stage. google.com

In this process, the initial step is the chlorination of aniline hydrochloride. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. google.com These catalysts facilitate the electrophilic substitution of chlorine atoms onto the benzene ring, leading to the formation of 2,4,6-trichloroaniline hydrochloride. The selection of the catalyst is crucial for achieving high selectivity and yield of the desired trichlorinated intermediate.

Following the chlorination, the subsequent oxidation of 2,4,6-trichloroaniline to this compound involves a two-step oxidation process. google.com Hydrogen peroxide is first added to the solution of 2,4,6-trichloroaniline, which initiates the oxidation to 2,4,6-trichloronitrosobenzene. google.com The reaction is allowed to proceed until the precipitation of the nitroso intermediate is complete. Subsequently, nitric acid is introduced to complete the oxidation to the final this compound product. google.com The use of this specific two-step oxidation sequence with hydrogen peroxide and then nitric acid is a key feature of this pathway, allowing for the preparation of the nitrobenzene (B124822) compound without isolating the intermediate oxidation products. google.com

Other synthetic routes may involve the nitration of 1,3,5-trichlorobenzene. In such nitration reactions, the reagent system typically consists of a mixture of nitric acid and a strong dehydrating acid, most commonly sulfuric acid. researchgate.net The role of sulfuric acid is to act as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration and ratio of these acids are critical parameters that influence the reaction rate and the formation of by-products.

In some cases, alternative reagents can be employed for chlorination or nitration. For instance, the synthesis of related chlorinated nitroaromatics has utilized chlorosulfonic acid in conjunction with concentrated sulfuric acid and iodine as a catalyst for the chlorination step. google.com The choice of solvent can also play a profound role; for example, in the synthesis of picryl chloride from a pyridine (B92270) salt, acetone (B3395972) was found to be a suitable solvent, whereas benzene and dioxane were not, highlighting the specificity of the solvent's influence on the reaction. google.com

Interactive Table 1: Influence of Catalysts and Reagents in this compound Synthesis

| Reaction Step | Starting Material | Catalyst/Reagent | Function | Intermediate/Product | Source |

| Chlorination | Aniline Hydrochloride | Aluminum chloride or Ferric chloride | Lewis acid catalyst for electrophilic chlorination | 2,4,6-Trichloroaniline hydrochloride | google.com |

| Oxidation (Step 1) | 2,4,6-Trichloroaniline | Hydrogen peroxide | Oxidizing agent | 2,4,6-Trichloronitrosobenzene | google.com |

| Oxidation (Step 2) | 2,4,6-Trichloronitrosobenzene | Nitric acid | Oxidizing agent | This compound | google.com |

| Nitration | 1,3,5-Trichlorobenzene | Nitric acid / Sulfuric acid | Generation of nitronium ion (NO₂⁺) | This compound | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods for chemical production, including for compounds like this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances. beeindia.gov.in

One area of focus is the replacement of traditional, hazardous reagents and catalysts with more benign alternatives. For instance, in nitration reactions, which are fundamental to the synthesis of many nitroaromatic compounds, the conventional use of mixed nitric and sulfuric acids generates large quantities of acidic waste. researchgate.net Research into greener alternatives has explored the use of solid acid catalysts. Eco-friendly solid acidic oxides, such as zirconia-molybdenum-silica (ZrO₂/MoO₃/SiO₂), have been investigated as substitutes for sulfuric acid in the liquid-phase nitration of aromatic compounds. researchgate.net These solid catalysts can be more easily separated from the reaction mixture and potentially recycled, reducing waste and avoiding the need for neutralization of corrosive acidic streams.

Another green chemistry strategy involves the use of less hazardous solvents or the development of solvent-free reaction conditions. A patented method for producing chloro-2,4,6-trinitrobenzenes highlights the critical role of the solvent, where acetone or methyl ethyl ketone were effective, while solvents like benzene were not. google.com The selection of a solvent with a better environmental profile is a key consideration in green synthesis design.

Waste Minimization and By-product Management in Industrial Synthesis

Industrial synthesis of chemicals like this compound inherently generates waste and by-products, making effective management crucial for economic viability and environmental protection. beeindia.gov.in Waste minimization is defined as the systematic reduction of waste at its source. beeindia.gov.in

A primary source of waste in nitration-based syntheses is the large volume of spent acid, typically a mixture of sulfuric acid and water containing residual organics. researchgate.net A key strategy for waste minimization is the recycling of this waste acid. Studies on the synthesis of related dinitro-trichlorobenzene have demonstrated that waste acid can be concentrated and recycled. researchgate.netresearchgate.net For example, after separating the organic product, the spent acid phase can be treated by extraction and vacuum distillation to recover the sulfuric acid at a high concentration, which can then be reused in subsequent nitration batches. researchgate.netresearchgate.net This not only reduces the amount of waste requiring disposal but also lowers the consumption of fresh raw materials. beeindia.gov.in

Effective waste minimization requires a systematic approach, including:

Process Analysis: Identifying the sources and causes of waste generation through material and energy balances. beeindia.gov.in

Costing: Understanding the full cost of waste, which includes not only disposal costs but also the cost of wasted raw materials, energy, and lost production revenue. beeindia.gov.in

Implementation and Monitoring: Putting waste reduction measures into practice and continuously monitoring their performance to ensure sustained minimization. beeindia.gov.in

By implementing such strategies, the industrial synthesis of this compound and related compounds can be made more sustainable and economically efficient.

Interactive Table 2: Green Chemistry and Waste Minimization Strategies

| Strategy | Description | Environmental/Economic Benefit | Source |

| Alternative Catalysts | Use of solid acid catalysts (e.g., ZrO₂/MoO₃/SiO₂) instead of liquid sulfuric acid for nitration. | Reduces corrosive acid waste; catalyst can be separated and recycled. | researchgate.net |

| Waste Acid Recycling | Concentrating and reusing spent sulfuric acid from nitration processes. | Minimizes acid waste disposal; reduces consumption of new raw materials. | researchgate.netresearchgate.net |

| By-product/Residue Recycling | Reusing residues from recrystallization and mother liquors containing unreacted materials in subsequent batches. | Increases overall product yield; minimizes solid waste. | researchgate.netgoogle.com |

| Solvent Selection | Choosing solvents with a better environmental profile (e.g., avoiding benzene). | Reduces environmental impact and potential health hazards. | google.com |

Reactivity and Chemical Transformations of 2,4,6 Trichloronitrobenzene

Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichloronitrobenzene

The reactivity of an aromatic ring towards nucleophilic substitution is significantly influenced by the nature of the substituents present on the ring. In the case of this compound, the presence of a nitro group (-NO2) in addition to the three chlorine atoms plays a crucial role in activating the ring for nucleophilic attack. The nitro group is a potent electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). doubtnut.com These effects decrease the electron density of the benzene (B151609) ring, making the carbon atoms attached to the chlorine atoms more electrophilic and thus more susceptible to attack by nucleophiles. doubtnut.comaskfilo.com

The electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group (in this case, the chlorine atoms), helps to stabilize the negatively charged intermediate formed during the substitution reaction. libretexts.orglibretexts.org This stabilization of the intermediate, known as a Meisenheimer complex, lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.orglibretexts.org Consequently, this compound is significantly more reactive towards nucleophilic substitution than chlorobenzene (B131634), which lacks any electron-withdrawing groups. collegedunia.com The cumulative effect of three chlorine atoms and one nitro group makes the benzene ring in this compound highly electron-deficient and thus highly reactive towards nucleophiles. doubtnut.comdoubtnut.com

Due to its activated aromatic system, this compound readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. A notable example is its reaction with aqueous sodium hydroxide (B78521) (NaOH) at room temperature. In this reaction, the hydroxide ion (OH-), acting as a nucleophile, displaces one of the chlorine atoms to form 2,4,6-trinitrophenol, also known as picric acid. libretexts.orgaskfilo.com

The general reaction can be represented as: C₆H₂Cl₃NO₂ + OH⁻ → C₆H₂(OH)Cl₂NO₂ + Cl⁻

This reaction proceeds readily due to the strong activation provided by the nitro group and the good leaving group ability of the chloride ion. libretexts.orgpressbooks.pub Other nucleophiles can also be employed to synthesize a range of derivatives. For instance, trinitrophenylation of nucleic acids and their constituents has been achieved using 2,4,6-trinitrobenzenesulfonate, and similar reactions have been compared using 2,4,6-trinitrochlorobenzene. nih.gov

The mechanism of nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination pathway, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Mechanism Steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a tetrahedral intermediate. This intermediate is a negatively charged species, and the charge is delocalized over the aromatic ring and the nitro group through resonance. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which in this case is a chloride ion (Cl⁻). libretexts.orglibretexts.org

The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction. mdpi.com The electron-withdrawing nitro group at the ortho or para position to the site of nucleophilic attack plays a critical role in stabilizing this intermediate by delocalizing the negative charge. libretexts.orglibretexts.org These complexes can sometimes be stable enough to be isolated and characterized. mdpi.com For example, the reaction of 2,4,6-trinitroanisole with sodium methoxide (B1231860) yields a stable, isolable red solid Meisenheimer complex. mdpi.com Similar stable complexes have been observed in reactions involving 2,4,6-trinitrotoluene (B92697). nih.gov The formation of Meisenheimer complexes is a general feature of nucleophilic aromatic substitution on nitro-substituted aromatic compounds. researchgate.netmdpi.com

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 2,4,6-trichloroaniline (B165571). sci-hub.segoogle.com This transformation is a common and important reaction in synthetic organic chemistry, as aromatic amines are versatile intermediates for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and agricultural chemicals. chemicalbook.com

The reduction of the nitro group can be achieved using various reducing agents. The choice of the reducing agent and reaction conditions can influence the yield and purity of the resulting amino derivative. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. epo.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). lookchem.comnih.gov The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. chemicalbook.com For example, the hydrogenation of p-chloronitrobenzene to p-chloroaniline has been studied extensively, demonstrating the effectiveness of platinum-based catalysts. nih.gov Similar principles apply to the reduction of this compound.

Other Reduction Methods: Besides catalytic hydrogenation, other methods can be employed for the reduction of the nitro group in this compound. These include:

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). sci-hub.se

Hydrazine (B178648) Hydrate (B1144303): Reduction can also be achieved using hydrazine hydrate in the presence of a catalyst like iron chloride and charcoal. lookchem.com

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can also be used, although it may not be as selective and can sometimes lead to the reduction of other functional groups. researchgate.net

The choice of reduction method often depends on the desired selectivity, scale of the reaction, and the presence of other functional groups in the molecule.

Halogen Exchange and Other Substitution Reactions

The reactivity of this compound in substitution reactions is significantly influenced by the presence of both the nitro group (-NO₂) and the three chlorine atoms on the benzene ring. These substituents are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.orgdoubtnut.com The powerful inductive (-I) and resonance (-M) effects of the nitro group, combined with the inductive effect of the chlorine atoms, create a substantial electron deficiency in the aromatic ring. doubtnut.com This electron deficiency makes the carbon atom bonded to a chlorine atom highly electrophilic and susceptible to attack by nucleophiles. doubtnut.com

The mechanism for nucleophilic aromatic substitution on an activated aryl halide like this compound does not follow the SN1 or SN2 pathways common for alkyl halides. libretexts.org Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org In the first step, the nucleophile adds to the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by the ortho and para nitro group. libretexts.orglibretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

Aryl halides with electron-withdrawing substituents, such as 2,4,6-trinitrochlorobenzene, readily react with nucleophiles like aqueous sodium hydroxide at room temperature to replace a chlorine with a hydroxyl group. libretexts.orglibretexts.org For example, warming 2,4,6-trinitrochlorobenzene with water is sufficient to produce picric acid (2,4,6-trinitrophenol). youtube.comdoubtnut.com This high reactivity is attributed to the stabilization of the intermediate by the three nitro groups. doubtnut.com

Halogen exchange reactions are a specific type of nucleophilic aromatic substitution. While many hydrogendifluorides are unreactive, tetraphenylphosphonium (B101447) hydrogendifluoride has been shown to be a powerful fluoride (B91410) ion source for reactions with activated electrophiles like 2,4,6-trinitrochlorobenzene. This indicates that the chlorine atoms in such activated systems can be exchanged for other halogens under appropriate conditions.

| Reactant | Reagent | Product | Reaction Type |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | 2,4,6-Trinitrophenol | Nucleophilic Aromatic Substitution |

| Benzyl Bromide | Tetraphenylphosphonium hydrogendifluoride (Ph₄PHF₂) | Benzyl Fluoride | Halogen Exchange |

Photochemical Transformations of this compound

The photochemical behavior of this compound is governed by the absorption of UV radiation, which can lead to a variety of transformations, including degradation and the formation of new products.

In aqueous environments, nitroaromatic compounds are generally stable under neutral conditions. epa.gov However, upon irradiation with UV light, they can undergo photochemical reactions. The photolysis of trichlorobenzenes (TCBs) in aqueous solutions can yield trichloronitrobenzenes (TCNBs) and their corresponding trichlorophenols (TCPs). eaht.org The formation of phenolic products is a common pathway in the photolysis of nitroaromatic compounds. For instance, the photolysis of 2,4,6-trinitrotoluene (TNT) in water has been proposed to lead to the formation of 2,4,6-trinitrophenol (picric acid). epa.gov

However, the symmetrical structure of this compound contributes to its stability, which can minimize its reactivity compared to its isomers. eaht.org Studies on the photolysis of TCB isomers in the presence of nitrite (B80452) indicated that the resulting 2,4,6-TCNB was more stable and less likely to undergo dechlorination compared to other TCNB isomers. eaht.org This stability is attributed to its symmetrical structure, which reduces the polarity of the compound. eaht.org

Photosensitization can significantly influence the photochemical transformation of compounds like this compound. These reactions can proceed through two primary mechanisms:

Type I Reaction: The photosensitizer, in its excited triplet state, can undergo electron or hydrogen atom transfer with a substrate molecule to form radicals. These radicals can then react with oxygen to form oxygenated products. nih.gov

Type II Reaction: The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a primary mediator of photodynamic therapy (PDT). nih.govnih.gov

In aqueous solutions containing nitrite ions (NO₂⁻), phototransformation can lead to the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. eaht.org This process can lead to the hydroxylation of aromatic compounds, forming phenols. eaht.org The photolysis of aryl chlorides can also be enhanced by the presence of amines like triethylamine (B128534) (TEA), which act as electron donors. This process can occur from either the singlet or triplet state of the aryl chloride, producing an exciplex that facilitates dechlorination. eaht.org The photoreduction of the nitro group from the triplet state is a significant degradation pathway for nitroaromatic compounds. researchgate.net

The irradiation of trichlorobenzenes and their derivatives in aqueous solutions leads to several types of photoproducts. The primary products identified from the photosensitized photolysis of trichlorobenzenes include their corresponding trichlorophenols (TCPs) and dichlorobenzenes (DCBs). eaht.org

Trichlorophenols: These are formed through direct hydroxylation, often facilitated by hydroxyl radicals generated from photosensitizers like nitrite. eaht.org For example, the photolysis of 1,2,4-trichlorobenzene (B33124) has been shown to produce 2,4,5-trichlorophenol, 2,4,6-trichlorophenol (B30397), and other isomers.

Dichlorobenzenes: These products result from the reductive dechlorination of the parent trichlorobenzene molecule. eaht.org This process is often enhanced by photosensitizers that can act as electron donors, such as triethylamine. eaht.org

In the photolysis of trichlorobenzenes in the presence of nitrite, trichloronitrobenzenes are formed as primary photoproducts, which can then be further transformed. eaht.org Isomerized products of the parent compound have also been identified. eaht.org The degradation of the fungicide Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) under UV irradiation in water-acetonitrile mixtures was found to produce trichloronitrobenzene and tetrachlorophenol. core.ac.uk

| Parent Compound | Reaction Conditions | Major Photoproducts Identified | Reference |

| Trichlorobenzenes (TCBs) | Photolysis in aqueous solution with NaNO₂ and Triethylamine (TEA) | Trichloronitrobenzenes (TCNBs), Trichlorophenols (TCPs), Dichlorobenzenes (DCBs) | eaht.org |

| 1,2,4-Trichlorobenzene | Photolysis in nitrite solution | 2,3,4-Trichlorophenol, Isomerized 1,2,3-Trichlorobenzene (B84244) | eaht.org |

| Tecnazene | UV irradiation in 10% (v/v) acetonitrile-water | Trichloronitrobenzene, Tetrachlorophenol | core.ac.uk |

Environmental Fate and Degradation Pathways of 2,4,6 Trichloronitrobenzene

Biodegradation of 2,4,6-Trichloronitrobenzene

The microbial breakdown of this compound is a critical process in its environmental detoxification. While direct studies on this specific isomer are limited, research on structurally similar compounds provides significant insight into the potential enzymatic reactions and microbial players involved.

The biodegradation of nitroaromatic compounds can proceed through several mechanisms, primarily dependent on the prevailing redox conditions. For this compound, two principal initial pathways are likely: the reduction of the nitro group or the oxidative removal of the nitro group.

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govannualreviews.org This reductive pathway is common for compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and is facilitated by a variety of anaerobic bacteria. nih.gov The strong electron-withdrawing nature of the nitro and chloro substituents on this compound makes the aromatic ring electron-deficient and thus susceptible to reductive attack. annualreviews.org

Conversely, under aerobic conditions, bacteria may employ dioxygenase enzymes to attack the aromatic ring. This can lead to the elimination of the nitro group as nitrite (B80452) and the formation of a catechol. For instance, research on the isomer 2,4,5-trichloronitrobenzene (B44141) has shown that it can be converted to 3,4,6-trichlorocatechol (B154911) through the release of the nitro group as nitrite, a reaction catalyzed by dioxygenase enzymes. researchgate.netnih.gov Another potential aerobic pathway involves an initial reduction to an aminophenol, which is then subject to ring cleavage.

Specific microorganisms capable of degrading this compound have not been extensively documented. However, studies on related compounds point to several bacterial genera with the potential for its biotransformation.

Pseudomonas species: Various strains of Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including chloronitrobenzenes and trichlorobenzenes. For example, Pseudomonas strains have been shown to degrade 2,4,5-trichloronitrobenzene. researchgate.net Furthermore, a mixed culture including a Pseudomonas sp. transformed 1,3,5-trichlorobenzene (B151690) into 2,4,6-trichlorophenol (B30397), a likely intermediate in the degradation of this compound. lookchem.com

Rhodococcus species: This genus includes bacteria with versatile metabolic capabilities. A coculture of a Rhodococcus sp. with Pseudomonas putida has been shown to mineralize 3- and 4-chloronitrobenzenes. researchgate.net

Anaerobic Bacteria: Genera such as Clostridium and Desulfovibrio are instrumental in the anaerobic reduction of nitroaromatic compounds like TNT and could play a role in the initial reduction of this compound under anoxic conditions. nih.govnih.gov

Degraders of Metabolites: Bacteria capable of degrading potential metabolites of this compound have also been identified. For instance, Planococcus rifietoensis and Bacillus pumilus have been isolated for their ability to degrade 2,4,6-trichlorophenol. nih.gov A microbial consortium containing Sphingomonas paucimobilis and Burkholderia cepacia also demonstrated efficient degradation of 2,4,6-trichlorophenol. nih.gov

Table 1: Microorganisms Involved in the Degradation of this compound and Related Compounds

| Microorganism/Consortium | Compound Degraded | Key Findings |

| Pseudomonas sp. | 2,4,5-Trichloronitrobenzene | Catalyzed the release of the nitro group as nitrite to form 3,4,6-trichlorocatechol. researchgate.netnih.gov |

| Pseudomonas sp. | 1,3,5-Trichlorobenzene | Transformed the compound to 2,4,6-trichlorophenol. lookchem.com |

| Pseudomonas putida and Rhodococcus sp. (coculture) | 3- and 4-Chloronitrobenzene | Mineralized the compounds through a partial reductive pathway. researchgate.net |

| Clostridium and Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Involved in the anaerobic reduction of nitro groups to amino groups. nih.govnih.gov |

| Planococcus rifietoensis | 2,4,6-Trichlorophenol | Utilized as a sole source of carbon and energy. nih.gov |

| Bacillus pumilus | 2,4,6-Trichlorophenol | Utilized as a sole source of carbon and energy. nih.gov |

| Microbial Consortium (incl. Sphingomonas, Burkholderia) | 2,4,6-Trichlorophenol | Complete dechlorination and mineralization under aerobic conditions. nih.gov |

Direct identification of metabolites from the biodegradation of this compound is scarce in scientific literature. However, based on the degradation pathways of analogous compounds, a hypothetical pathway can be proposed. The initial attack could lead to either 2,4,6-trichloroaniline (B165571) (via nitro reduction) or 2,4,6-trichlorophenol (via hydrolysis or oxidative denitration).

Subsequent degradation of 2,4,6-trichlorophenol has been studied more extensively. Under anaerobic conditions, the primary degradation pathway involves reductive dechlorination. For example, in methanogenic granular sludge, 2,4,6-trichlorophenol is dechlorinated at the ortho-positions to produce 4-chlorophenol (B41353) and 2,4-dichlorophenol. nih.govnih.gov Aerobic degradation of 2,4,6-trichlorophenol by specialized organisms like Alcaligenes eutrophus also proceeds with the release of chloride ions and the formation of a dioxygenated dichlorinated metabolite. nih.gov

Table 2: Potential Metabolites in the Degradation of this compound

| Precursor Compound | Potential Metabolite(s) | Degradation Condition |

| This compound | 2,4,6-Trichloroaniline | Anaerobic (Nitro-reduction) |

| This compound | 2,4,6-Trichlorophenol | Aerobic/Anaerobic (Denitration/Hydrolysis) |

| 2,4,6-Trichlorophenol | 2,4-Dichlorophenol, 4-Chlorophenol | Anaerobic (Reductive dechlorination) nih.govnih.gov |

| 2,4,6-Trichlorophenol | Dioxygenated dichlorinated metabolites | Aerobic nih.gov |

| 2,4,5-Trichloronitrobenzene | 3,4,6-Trichlorocatechol | Aerobic nih.gov |

Several environmental factors significantly influence the rate of biodegradation of this compound.

Redox Potential: This is a critical factor determining the operative degradation pathway. Anaerobic conditions (low redox potential) are conducive to the reductive transformation of the nitro group, a reaction that is generally faster as the number of electron-withdrawing groups on the aromatic ring increases. annualreviews.org In contrast, aerobic conditions (high redox potential) are necessary for oxidative attacks by monooxygenase or dioxygenase enzymes, which can lead to denitration and ring cleavage. researchgate.net

Presence of Co-substrates: The degradation of recalcitrant compounds like this compound can often be enhanced by the presence of a more easily metabolizable carbon source (co-substrate). Studies on the anaerobic degradation of 2,4,6-trichlorophenol have shown that co-substrates like ethanol (B145695) and methanol (B129727) can significantly improve the degradation efficiency. nih.gov

pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical state of the compound and its metabolites.

Temperature: As with most biological processes, biodegradation rates are temperature-dependent, with optimal rates occurring within a specific temperature range for the active microorganisms.

Abiotic Degradation of this compound in Environmental Matrices

In addition to microbial processes, this compound can be transformed by non-biological reactions in the environment, although it is generally considered a persistent compound.

Hydrolysis is a chemical reaction with water that can lead to the transformation of pollutants. For this compound, which is sparingly soluble in water, the rate of hydrolysis under neutral environmental conditions is expected to be very slow. nih.gov The presence of three electron-withdrawing chlorine atoms and one nitro group makes the aromatic ring susceptible to nucleophilic attack. However, unlike the highly reactive 2,4,6-trinitrochlorobenzene which readily hydrolyzes to picric acid, the replacement of a chlorine atom on the this compound ring by a hydroxyl group from water is a much less favorable reaction. askfilo.comshaalaa.combrainly.in

Photodegradation, or breakdown by light, is another important abiotic process. In a study on the photosensitization of trichlorobenzenes, this compound was identified as a photoproduct. eaht.org The same study noted that the symmetrical structure of this compound contributes to its stability and minimizes its polarity and reactivity, suggesting a degree of resistance to further photodegradation under those conditions. eaht.org

Advanced Oxidation Processes for Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down persistent organic pollutants. mdpi.comresearchgate.net While specific studies on the degradation of this compound using AOPs are limited, research on structurally similar compounds like other chloronitrobenzenes and trichlorophenols provides valuable insights into potential remediation strategies. nih.govnih.gov AOPs are considered a promising approach for the treatment of water contaminated with such refractory compounds. kirj.eemdpi.com

Common AOPs that could be effective for the degradation of this compound include:

Fenton and Fenton-like Processes: The classical Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals under acidic conditions. mdpi.com Studies on p-chloronitrobenzene have demonstrated that a heterogeneous Fenton-like system using goethite (α-FeOOH) as a catalyst can effectively degrade the compound, mineralizing about 60% of it and converting the chlorine and nitro groups into chloride (Cl⁻) and nitrate (B79036) (NO₃⁻) ions. iwaponline.comnih.govmontclair.edu Another effective approach for p-chloronitrobenzene has been a sequential treatment involving reduction by zero-valent iron (ZVI) to form p-chloroaniline, followed by Fenton oxidation, which significantly enhances the removal of total organic carbon. nih.govresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH. kirj.ee Ozonation has been shown to be effective for the degradation of various organic pollutants. mdpi.com

Photocatalysis: This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that produce reactive oxygen species. mdpi.commdpi.com Photocatalytic degradation has been successfully applied to other chlorinated compounds like 2,4,6-trichlorophenol, which was completely mineralized over graphitic carbon nitride (g-C₃N₄) under visible light. neu.edu

UV-based AOPs: Processes like UV/H₂O₂ and UV/O₃ are effective in generating hydroxyl radicals for pollutant degradation. mdpi.com The UV/sulfite system, an advanced reduction process, has also shown high efficiency in the degradation and dechlorination of 2,4,6-trichlorophenol. nih.gov

The effectiveness of these AOPs for this compound would depend on various factors such as pH, temperature, and the concentration of the oxidant and catalyst. Research on related compounds suggests that a combination of different AOPs or a sequential treatment approach might be the most effective strategy for complete mineralization.

Table 1: Research Findings on AOPs for Related Compounds

| Compound | AOP Method | Key Findings | Reference |

|---|---|---|---|

| p-Chloronitrobenzene | Zero-Valent Iron (ZVI) followed by Fenton Oxidation | Sequential treatment was more effective than Fenton oxidation alone, improving the total organic carbon (TOC) removal by about 34%. | nih.gov |

| p-Chloronitrobenzene | Heterogeneous Fenton-like (Goethite catalyst) | About 60% of p-chloronitrobenzene was mineralized, with chlorine and nitro groups converted to Cl⁻ and NO₃⁻. | iwaponline.comnih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Fe⁰/Peroxides (H₂O₂, PMS, PS) | Degradation efficiency was optimal at acidic pH (3.2). The order of efficiency was H₂O₂ ≥ PMS > PS. | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Photocatalysis (g-C₃N₄) | Complete mineralization was achieved under visible light irradiation. | neu.edu |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | UV/Sulfite (Advanced Reduction) | Complete degradation and 98% dechlorination were achieved. | nih.gov |

Environmental Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or transported. Bioaccumulation refers to the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food.

Persistence:

There is limited direct information on the half-life of this compound in various environmental matrices. However, data on related compounds can provide an indication of its likely persistence. For instance, quintozene (pentachloronitrobenzene), a structurally similar fungicide, is known to persist in soil with a half-life of approximately 4 to 10 months. who.int The degradation of trichlorobenzenes is generally slow under aerobic conditions but can occur under anaerobic conditions through reductive dechlorination, with half-lives ranging from 62 to over 300 days in water-sediment slurries. cdc.gov Given its chemical structure, this compound is expected to be relatively stable in the environment. Its low water solubility and potential to adsorb to soil and sediment can further contribute to its persistence. nih.gov

Bioaccumulation:

The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A study estimated the logarithm of the bioconcentration factor (log BCF) for this compound in fish to be 2.88. insilico.eunih.gov This corresponds to a BCF value of approximately 760. In another study, a BCF of about 2.7 log units was noted for a trichloronitrobenzene isomer (CAS number 18708-70-8). polimi.it Generally, BCF values between 1,000 and 5,000 suggest a high potential for bioaccumulation. cdc.gov While the estimated BCF for this compound is below this threshold, it still indicates a moderate potential to bioconcentrate in aquatic organisms. cdc.gov

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Log BCF (Fish) | 2.88 | Moderate potential for bioaccumulation in aquatic organisms. | insilico.eunih.gov |

| BCF (Calculated) | ~760 | insilico.eunih.gov |

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its physical and chemical properties, such as its solubility in water, vapor pressure, and its tendency to partition between different environmental media like soil, water, and air.

This compound is described as a solid with low solubility in water (less than 1 mg/mL). nih.gov This hydrophobicity suggests that in aquatic environments, it will tend to adsorb to suspended solids and sediment rather than remaining dissolved in the water column. This behavior is similar to that of trichlorobenzenes, which have been shown to adsorb strongly to sediment. cdc.gov

Information on the vapor pressure of this compound is not available, which makes it difficult to assess its potential for volatilization from soil or water surfaces. ssl-images-amazon.com However, the related compound quintozene has a relatively high volatility, and its loss from soil is primarily through volatilization. who.int This suggests that volatilization could be a potential transport pathway for this compound as well.

Once in the atmosphere, the compound could be subject to long-range transport and deposition. The ultimate fate in the atmosphere would depend on its reactivity with atmospheric oxidants like hydroxyl radicals.

Table 3: Physicochemical Properties and Environmental Transport of this compound

| Property | Value/Information | Implication for Environmental Transport and Distribution | Reference |

|---|---|---|---|

| Physical State | Solid (crystals or powder) | Low mobility in its pure form. | nih.govcymitquimica.com |

| Water Solubility | < 1 mg/mL | Low mobility in water; likely to adsorb to sediment and soil. | nih.gov |

| Soil Adsorption (Koc) | No data available | Expected to be high due to hydrophobicity, leading to strong binding to soil and sediment, thus limiting leaching. | ssl-images-amazon.com |

| Vapor Pressure | No data available | Potential for volatilization from soil and water surfaces is unknown but possible based on related compounds. | ssl-images-amazon.com |

Toxicological Research and Mechanisms of Action of 2,4,6 Trichloronitrobenzene

In Vitro Toxicological Studies

In vitro research using isolated renal cortical cells (IRCC) from male Fischer 344 rats has been instrumental in understanding the cytotoxic potential of 2,4,6-TCNB. pwvas.orgmdpi.com The Fischer 344 rat strain is often selected for such studies because its response to nephrotoxicants is considered more analogous to humans compared to other strains. mdpi.com These studies provide a controlled environment to investigate direct cellular toxicity and the underlying molecular events.

Cytotoxicity in Cellular Models

In studies using isolated rat renal cortical cells, 2,4,6-TCNB demonstrated significant cytotoxicity. pwvas.orgmdpi.com Cytotoxicity, measured by the release of lactate (B86563) dehydrogenase (LDH), was observed to be dependent on both the concentration of the compound and the duration of exposure. pwvas.orgmdpi.com Effects were evident at concentrations as low as 0.5 mM. pwvas.orgmdpi.com Specifically, cytotoxicity was recorded as early as 30 to 60 minutes after exposure to 2,4,6-TCNB at concentrations of 0.5 mM and 1.0 mM. pwvas.orgmdpi.com This suggests that isolated renal cortical cells are a sensitive model for assessing the nephrotoxic effects of trichloronitrobenzenes. mdpi.com

Effects of Antioxidants and Metabolism Inhibitors on Toxicity

To further explore the toxic mechanisms, studies have pretreated renal cells with antioxidants or metabolism inhibitors before exposing them to 2,4,6-TCNB. pwvas.orgmdpi.com

Pretreatment with the antioxidants ascorbate (B8700270) and glutathione (B108866) was found to reduce the cytotoxicity induced by 2,4,6-TCNB, confirming the role of free radicals. mdpi.com However, unlike other TCNB isomers, α-tocopherol and N-acetyl-L-cysteine (NAC) did not provide protection against 2,4,6-TCNB toxicity. mdpi.com

The use of specific enzyme inhibitors has helped to identify the metabolic pathways involved. Inhibition of cyclooxygenase was shown to reduce the cytotoxicity of 2,4,6-TCNB. pwvas.org Furthermore, cytotoxicity was also lessened by pretreatment with metyrapone (B1676538) (a CYP inhibitor), methimazole (B1676384) (an FMO inhibitor), and indomethacin (B1671933) (a peroxidase inhibitor). mdpi.com In contrast, inhibitors of cytochrome P450 and flavin monooxygenase activity were not found to be protective in one study. pwvas.org These findings highlight that specific biotransformation reactions contribute to the cytotoxic profile of 2,4,6-TCNB. mdpi.com

| Agent Type | Specific Agent | Observed Effect on Cytotoxicity | Reference |

|---|---|---|---|

| Antioxidant | Ascorbate | Reduced Cytotoxicity | mdpi.com |

| Antioxidant | Glutathione | Reduced Cytotoxicity | mdpi.com |

| Antioxidant | α-Tocopherol | No Reduction in Cytotoxicity | mdpi.com |

| Antioxidant | N-acetyl-L-cysteine (NAC) | No Reduction in Cytotoxicity | mdpi.com |

| Metabolism Inhibitor | Metyrapone (CYP Inhibitor) | Reduced Cytotoxicity | mdpi.com |

| Metabolism Inhibitor | Indomethacin (Peroxidase Inhibitor) | Reduced Cytotoxicity | mdpi.com |

| Metabolism Inhibitor | Methimazole (FMO Inhibitor) | Reduced Cytotoxicity | mdpi.com |

| Metabolism Inhibitor | Cyclooxygenase Inhibitor | Reduced Cytotoxicity | pwvas.org |

Comparative Toxicity with Isomers (e.g., 2,3,4-TCNB, 2,4,5-TCNB, 3,4,5-TCNB)

Comparative studies of trichloronitrobenzene isomers have revealed significant differences in their cytotoxic potential. mdpi.com Based on the time of onset, the lowest concentration required to induce toxicity, and the magnitude of LDH release, the approximate decreasing order of in vitro nephrotoxicity among the four tested isomers was: 3,4,5-TCNB > 2,4,6-TCNB > 2,3,4-TCNB > 2,4,5-TCNB. mdpi.com

Both 3,4,5-TCNB and 2,4,6-TCNB induced cytotoxicity at 30 and 60 minutes of exposure. mdpi.com In contrast, 2,3,4-TCNB required 60 minutes to show toxicity, while 2,4,5-TCNB was the least potent, inducing cytotoxicity only after 90 minutes at 0.5 mM and failing to cause toxicity at 60 minutes at either 0.5 or 1.0 mM. pwvas.orgmdpi.com These results demonstrate that the specific positioning of the chlorine atoms on the benzene (B151609) ring is a critical determinant of the compound's toxic potency. mdpi.com

| Compound | Time of Cytotoxicity Onset | Relative Toxic Potential | Reference |

|---|---|---|---|

| 3,4,5-TCNB | 30-60 min | Highest | mdpi.com |

| 2,4,6-TCNB | 30-60 min | High | mdpi.com |

| 2,3,4-TCNB | 60 min | Moderate | mdpi.com |

| 2,4,5-TCNB | 90 min | Lowest | pwvas.orgmdpi.com |

In Vivo Toxicological Assessments

While in vitro studies provide detailed mechanistic insights, in vivo assessments are crucial for understanding the effects on a whole organism.

Organ-Specific Toxicity (e.g., Nephrotoxicity)

The kidney is a primary target organ for toxicity for related compounds like mono- and dichloronitrobenzenes. pwvas.org In vitro studies were designed specifically to explore the potential nephrotoxicity of trichloronitrobenzenes, including 2,4,6-TCNB. pwvas.org The results from these cellular studies strongly suggest that 2,4,6-TCNB is a potent nephrotoxicant. pwvas.orgmdpi.com The compound's ability to induce rapid cytotoxicity in isolated kidney cells points towards the kidney as a likely target for toxicity in a whole-organism setting. pwvas.orgmdpi.com

Metabolic Pathways and Metabolite Excretion

The biotransformation of 2,4,6-trichloronitrobenzene is a critical determinant of its toxic potential. Metabolism primarily involves reduction of the nitro group and modification of the aromatic ring, leading to various metabolites that are then excreted. The specific pathways for the 2,4,6-isomer show distinct characteristics compared to other chlorinated nitroaromatics.

The metabolism of chlorinated aromatic compounds frequently proceeds through the formation of phenolic intermediates via arene oxides, which are subsequently conjugated for excretion. cdc.gov For instance, studies on trichlorobenzenes show they are metabolized to trichlorophenols, which can then be conjugated with glucuronic acid. cdc.gov In the case of this compound, research has indicated that it can yield metabolites where a chlorine atom is replaced by a hydroxyl group, a process known as hydroxyldehalogenation. consensus.app This suggests the formation of chloronitrophenols as metabolites. These phenolic compounds are typically conjugated before being eliminated from the body, primarily in the urine. cdc.gov

A plausible metabolic pathway for chloronitrobenzenes involves the reduction of the nitro group to an amine, followed by hydroxylation of the ring, or vice versa. epa.gov This can result in the formation of aminophenolic metabolites. For example, the metabolism of 2:3:4:6-tetrachloroaniline, a related compound, is thought to produce 3-amino-2:4:5:6-tetrachlorophenol. scispace.com While direct evidence for the formation of a specific aminodichlorophenol from this compound is not detailed in the available literature, this pathway is considered a potential route for related chloroaniline compounds. mdpi.com The process could involve the initial reduction of this compound to 2,4,6-trichloroaniline (B165571), which is then hydroxylated to form an aminodichlorophenol.

Mercapturic acids are conjugates formed when xenobiotics are coupled with glutathione, a key detoxification pathway for many aromatic compounds. wikipedia.org This process typically involves the displacement of a substituent, such as a halogen or nitro group, by the thiol group of glutathione. wikipedia.orgresearchgate.net However, studies on the metabolism of trichloronitrobenzenes in rabbits have revealed a notable exception for the 2,4,6-isomer. Preliminary examinations have indicated that while the 2,3,6- and 2,4,5-isomers form mercapturic acids, this compound does not appear to follow this pathway. scispace.com This suggests that the symmetric substitution pattern of this compound may sterically hinder the enzymatic conjugation with glutathione, diverting its metabolism towards other routes.

Metabolic Fate of Chlorinated Nitroaromatics in Rabbits

| Compound | Primary Metabolic Pathways | Key Metabolites | Mercapturic Acid Formation | Source |

|---|---|---|---|---|

| This compound | Hydroxyldehalogenation, Nitro-group reduction | Chloronitrophenols, Trichloroaniline | No | consensus.appscispace.com |